Cas no 920467-52-3 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide
- F2071-0215
- N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide
- 920467-52-3
- AKOS024625934
- N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide
-
- Inchi: 1S/C14H11ClFN5O2S/c15-10-4-6-12(7-5-10)21-14(18-19-20-21)9-17-24(22,23)13-3-1-2-11(16)8-13/h1-8,17H,9H2
- InChI Key: DAMMNNQPNHGQNQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(CNS(C2C=CC=C(C=2)F)(=O)=O)=NN=N1
Computed Properties
- Exact Mass: 367.0306016g/mol
- Monoisotopic Mass: 367.0306016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 98.2Ų
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2071-0215-15mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-10mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-30mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-1mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-4mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-40mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-5mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-5μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-20mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2071-0215-10μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzene-1-sulfonamide |
920467-52-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide Related Literature
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide
Research Briefing on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide (CAS: 920467-52-3)
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide (CAS: 920467-52-3) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique tetrazole and sulfonamide functional groups, has been the subject of several studies exploring its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.
Recent research has focused on the compound's role as a modulator of specific biological targets, particularly in the context of inflammatory and oncological diseases. Studies have demonstrated that this molecule exhibits significant inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory agents. Additionally, preliminary data suggest potential applications in oncology, where the compound has shown selective cytotoxicity against certain cancer cell lines.
The synthesis and structural optimization of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide have been detailed in recent publications. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate its three-dimensional structure and confirm its purity. These studies have provided valuable insights into the compound's stability, solubility, and bioavailability, which are critical factors for its further development as a therapeutic agent.
In vitro and in vivo studies have further explored the compound's pharmacokinetic and pharmacodynamic profiles. Results indicate that it possesses favorable absorption and distribution characteristics, with moderate metabolic stability. However, challenges related to its elimination half-life and potential off-target effects remain areas of active investigation. Researchers are currently exploring structural modifications to enhance its efficacy and reduce any adverse effects.
The latest findings also highlight the compound's potential in combination therapies. Synergistic effects have been observed when N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide is co-administered with established drugs, suggesting its utility in multi-target treatment regimens. These findings are particularly relevant in the context of drug-resistant diseases, where combination therapies are often necessary to overcome resistance mechanisms.
In conclusion, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide represents a promising scaffold for the development of new therapeutic agents. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its safety and efficacy in preclinical models. The compound's unique chemical structure and biological activity make it a valuable subject of study in the field of chemical biology and medicinal chemistry.
920467-52-3 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-fluorobenzene-1-sulfonamide) Related Products
- 2411237-72-2(5-{Methyl[(pyrazin-2-yl)methyl]carbamoyl}pyridin-3-yl sulfurofluoridate)
- 2248415-40-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylate)
- 624734-18-5(3-Ethoxy-tetrahydropyran-4-one)
- 1172770-52-3(1-(2-Bromobutanoyl)azepane)
- 2227205-72-1(7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid)
- 1805446-31-4(6-(Difluoromethyl)-2-hydroxy-4-methoxypyridine-3-acetic acid)
- 1344427-77-5((2R)-4-(3,5-difluorophenyl)butan-2-amine)
- 1213217-85-6(1-(1S)-1-amino-2-hydroxyethylnaphthalen-2-ol)
- 1181412-49-6(4-(4-Bromophenyl)but-3-en-1-amine)
- 1806116-37-9(Ethyl 4-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-2-acetate)



